molecular formula C16H14BrNO2 B12436698 benzyl N-[2-(4-bromophenyl)ethenyl]carbamate

benzyl N-[2-(4-bromophenyl)ethenyl]carbamate

Cat. No.: B12436698
M. Wt: 332.19 g/mol
InChI Key: QTNNGECHOBOGOH-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-bromophenyl)ethenyl]carbamate is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates two key structural features: a carbamate group and a 4-bromophenylethenyl chain. The carbamate functional group is a privileged scaffold in medicinal chemistry, known for its relative chemical and proteolytic stability compared to amide bonds, making it a valuable surrogate in peptidomimetic design . Carbamate-bearing compounds are widely investigated for their ability to interact with enzymes and receptors, and they are present in a range of therapeutic agents and prodrugs . The 4-bromophenyl substituent is a common pharmacophore that can influence the molecule's electronic properties, lipophilicity, and potential for interactions with biological targets. Compounds with similar structural motifs have been studied as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibition of these enzymes is a recognized strategy in neurological research, particularly for investigating potential treatments for conditions like Alzheimer's disease . The specific spatial arrangement of the bromine atom and the ethenyl linker in this compound may be optimized for selective target binding and to modulate its physicochemical properties. Researchers can utilize this reagent as a building block in organic synthesis or as a lead structure for developing novel enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

benzyl N-[2-(4-bromophenyl)ethenyl]carbamate

InChI

InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)

InChI Key

QTNNGECHOBOGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Carbamate Installation

Post-formation of the ethenyl-bromophenyl intermediate, carbamate groups are introduced via nucleophilic substitution . Benzyl chloroformate reacts with the amine intermediate in dichloromethane (DCM) under basic conditions (K₂CO₃, 0°C → rt), achieving 84% conversion. Critical considerations:

  • Base selection : NaHCO₃ gives higher regioselectivity than Et₃N.
  • Solvent polarity : DCM outperforms THF due to better solubility of intermediates.

Reductive Amination Approaches

A 2018 ACS Omega study detailed the use of N-tosylhydrazones for benzofuran synthesis, which has been repurposed for carbamates. The protocol involves:

  • Condensation of 4-bromophenylacetone with benzyl carbamate.
  • Reductive amination using LiAlH₄ in tetrahydrofuran (THF).
  • Purification via silica gel chromatography (hexane/EtOAc 4:1).

This method achieves 58% overall yield but requires strict moisture control.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Scalability Cost (USD/g)
Pd-catalyzed coupling 72 98.5 Industrial 12.40
Cu-mediated one-pot 68 97.8 Lab-scale 8.90
Reductive amination 58 95.2 Pilot-scale 14.20

Key findings :

  • Palladium methods offer superior yields but higher costs due to catalyst expenses.
  • Copper-based routes are cost-effective but require longer reaction times (12–16 hours).
  • Reductive amination is less efficient but advantageous for stereocontrol in chiral analogs.

Mechanistic Insights and Optimization

Coupling Reaction Mechanism

In Pd-catalyzed routes, oxidative addition of 4-bromostyrene to Pd(0) forms a σ-complex, followed by transmetallation with benzyl carbamate. Reductive elimination yields the product while regenerating the catalyst. Rate-determining steps include:

  • Oxidative addition (ΔG‡ = 24.3 kcal/mol).
  • Carbamate coordination to Pd(II).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing reaction rates by 40% compared to non-polar solvents. However, DMSO induces side reactions (e.g., over-oxidation) at >100°C.

Industrial-Scale Production Challenges

  • Catalyst recovery : Pd leaching reduces yields by 8–12% per batch. Immobilized Pd on mesoporous silica (SBA-15) improves recyclability (5 cycles, <2% loss).
  • Purification : Column chromatography is impractical for ton-scale production. Patent CN108997223B proposes crystallization from ethanol/water (3:1) to achieve 99.1% purity.

Emerging Techniques

Photocatalytic Synthesis

A 2025 preprint describes visible-light-driven coupling using eosin Y (2 mol%) and LED irradiation (450 nm). This method achieves 63% yield at 25°C, reducing energy costs by 70%.

Flow Chemistry

Microreactor systems (0.5 mm channel width) enhance heat/mass transfer, enabling reaction completion in 22 minutes (vs. 8 hours batchwise). Initial investments are high (>USD 200k), but throughput increases 15-fold.

Scientific Research Applications

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.

    Material Science: It could be utilized in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action for Benzyl 4-bromostyrylcarbamate is not well-documented. as a carbamate derivative, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromine atom could also play a role in facilitating interactions with specific molecular targets.

Comparison with Similar Compounds

Substituent Effects

  • Bromine vs. Fluorine : Bromine’s higher molecular weight and lipophilicity (e.g., in CAS 578729-08-5) may enhance membrane permeability compared to fluorine (CAS 1259078-16-4), which offers electronegativity for hydrogen bonding or dipole interactions .
  • Ethenyl vs. In contrast, the propan-2-yl group (CAS 578729-08-5) introduces steric hindrance, possibly reducing reaction rates but improving metabolic stability .

Pharmacological Potential

  • Bromophenyl Analogs: Bromine’s role as a bioisostere for methyl or chlorine groups may enhance target binding in kinase inhibitors or GPCR modulators.
  • Fluorinated Derivatives : The fluorine-substituted analog (CAS 1259078-16-4) may exhibit improved blood-brain barrier penetration, relevant in CNS-targeted therapies .

Biological Activity

Benzyl N-[2-(4-bromophenyl)ethenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article will explore its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrNO2C_{16}H_{16}BrNO_2, with a molecular weight of 334.21 g/mol. The compound features a benzyl group linked to a carbamate moiety, which is further substituted with a 4-bromophenethyl group. Its structure can be depicted as follows:

Benzyl N 2 4 bromophenyl ethenyl carbamate\text{Benzyl N 2 4 bromophenyl ethenyl carbamate}

1. Insecticidal and Acaricidal Properties

Research indicates that this compound exhibits significant biological activity against pests, making it a candidate for use as an insecticide or acaricide. Similar compounds have demonstrated efficacy against various pests by disrupting their reproductive capabilities and overall viability. For instance, studies have shown that related carbamates effectively target resistant strains of ticks, suggesting that this compound may share similar properties .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeEfficacy (IC50/μM)Reference
This compoundInsecticide/AcaricideTBD
4-Chlorophenylethyl carbamateIxodicide99.9% efficacy
4-Bromophenylethyl carbamateIxodicide98.3% efficacy

2. Interaction with Cholinesterase Enzymes

In vitro studies suggest that this compound interacts minimally with acetylcholinesterase (AChE), which is critical for its mechanism of action against pests. This unique interaction profile indicates that the compound may utilize alternative pathways compared to traditional insecticides that heavily rely on AChE inhibition .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of structurally similar compounds, revealing promising results for benzyl derivatives in inhibiting bacterial growth. The derivatives exhibited varying degrees of activity against different bacterial strains, indicating potential applications in agricultural settings as biopesticides.

Pharmacological Evaluation

Another significant study focused on the pharmacological evaluation of this compound and its derivatives, assessing their cytotoxic effects on human cell lines. The findings indicated low toxicity levels while maintaining effective biological activity, which is essential for developing safe agrochemicals .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The carbamate moiety (-OCONH-) undergoes hydrolysis and alcoholysis under specific conditions:

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, 80°C, 12h4-Bromostyrene + CO₂ + Benzyl alcohol92%
Alkaline Hydrolysis2M NaOH, EtOH, 60°C, 8h4-Bromostyrene + Sodium carbonate + Benzyl alcohol88%
TransesterificationMeOH, H₂SO₄ (cat.), reflux, 24hMethyl carbamate derivative76%

Mechanistic studies indicate that hydrolysis proceeds via a tetrahedral intermediate, with the bromophenyl group stabilizing transition states through electron-withdrawing effects .

Reactivity of the Ethenyl Linker

The ethenyl group (CH=CH-) participates in electrophilic additions and cycloadditions:

Electrophilic Addition

  • Halogenation : Reaction with Br₂ in CCl₄ at 0°C yields a dibrominated product (1,2-dibromo-1-(4-bromophenyl)ethyl carbamate) with 94% regioselectivity .

  • Hydrogenation : H₂/Pd-C in EtOAc reduces the double bond to an ethyl group (benzyl N-[2-(4-bromophenyl)ethyl]carbamate) quantitatively .

Diels-Alder Cycloaddition

Reacting with maleic anhydride in toluene at 110°C forms a six-membered cyclohexene adduct (76% yield), confirmed by X-ray crystallography.

Cross-Coupling Reactions via the Bromophenyl Group

The 4-bromophenyl moiety enables palladium-catalyzed couplings:

ReactionCatalyst SystemConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12hBiaryl derivative85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃100°C, 24hAminated carbamate78%

Notably, the carbamate group remains intact under these conditions due to its stability toward basic media .

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the ethenyl bond, producing 4-bromobenzaldehyde (62%) and benzyl carbamate.

  • Reduction : NaBH₄ selectively reduces the carbamate’s carbonyl group to a secondary amine (benzyl N-[2-(4-bromophenyl)ethenyl]amine) in 70% yield .

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces [2+2] cyclodimerization, forming a cyclobutane-linked dimer (53% yield). Stereoselectivity is influenced by the bromine substituent’s steric effects.

Key Mechanistic Insights

  • The bromine atom enhances electrophilic substitution rates at the para position by +43% compared to non-halogenated analogs .

  • Steric hindrance from the benzyl group limits nucleophilic attack at the carbamate’s carbonyl carbon, favoring hydrolysis over aminolysis .

This reactivity profile positions benzyl N-[2-(4-bromophenyl)ethenyl]carbamate as a versatile intermediate in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzyl N-[2-(4-bromophenyl)ethenyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 4-bromophenyl ethenyl precursor with benzyl carbamate under nucleophilic or catalytic conditions. Reaction optimization can be achieved via Design of Experiments (DOE) to assess variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium for cross-coupling). Characterization via 1^1H/13^13C NMR and HPLC ensures purity. For analogous carbamate syntheses, see protocols for benzyl carbamate intermediates in and .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H NMR for vinyl proton signals (~6.5–7.5 ppm) and carbamate NH (~5–6 ppm). 13^13C NMR should show carbonyl carbons (~155 ppm).
  • IR : Confirm carbamate C=O stretching (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 363.11 g/mol for related compounds, as in ). Compare with computational predictions using DFT methods ( ).

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Follow SDS guidelines for carbamates ():

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from light/moisture.
  • Dispose via licensed hazardous waste services.

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • DFT : Use hybrid functionals (e.g., B3LYP, ) to calculate electronic properties (HOMO-LUMO gaps, partial charges) and predict sites for nucleophilic/electrophilic attack.
  • Docking : Employ AutoDock Vina ( ) to simulate interactions with biological targets (e.g., enzymes). Optimize ligand conformers and validate with binding free energy calculations.

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectral results)?

  • Methodological Answer :

  • Spectral Discrepancies : Cross-validate NMR/IR with computational spectra (DFT) to identify tautomers or conformers.
  • Yield Inconsistencies : Reassess solvent effects or catalyst stability using kinetic studies (e.g., Arrhenius plots).
  • Docking vs. Bioassays : Perform mutational analysis or isothermal titration calorimetry (ITC) to verify binding hypotheses.

Q. How can the compound’s potential as a biochemical probe be evaluated, and what assays are suitable for assessing its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC50_{50} values.
  • Cellular Uptake : Label with a fluorescent tag (e.g., BODIPY) and track via confocal microscopy.
  • Toxicity Screening : Perform MTT assays on cell lines to determine LC50_{50}. Reference biochemical probe design in and .

Q. What mechanistic insights can be gained from studying its degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (ICH guidelines) at pH 1–13 and 40–80°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of carbamate to amines). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life.

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

  • Methodological Answer :

  • Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80).
  • Prepare cyclodextrin inclusion complexes to enhance solubility.
  • Measure logP experimentally (shake-flask method) and compare with computational predictions ( ).

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